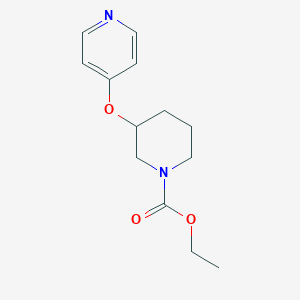

Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate

Description

Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound features a piperidine ring substituted with an ethyl ester group and a pyridin-4-yloxy group, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

ethyl 3-pyridin-4-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-17-13(16)15-9-3-4-12(10-15)18-11-5-7-14-8-6-11/h5-8,12H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHYHLMURSUNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Between 3-Hydroxypiperidine-1-Carboxylate and 4-Chloropyridine

A widely adopted route involves the reaction of ethyl 3-hydroxypiperidine-1-carboxylate with 4-chloropyridine under basic conditions. The hydroxyl group on the piperidine ring is deprotonated to form an alkoxide, which displaces the chloride on the pyridine ring.

Procedure :

- Base Activation : Ethyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv) is treated with sodium hydride (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0–5°C.

- Nucleophilic Displacement : 4-Chloropyridine (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.

- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (20% ethyl acetate/hexane).

Key Observations :

- Solvent Choice : DMF enhances the solubility of ionic intermediates, while tetrahydrofuran (THF) may slow the reaction due to poorer nucleophile stabilization.

- Yield Optimization : Excess base (>1.2 equiv) risks over-dehydration of the piperidine alcohol, reducing yields to <50%.

Mitsunobu Reaction for Ether Formation

Coupling 3-Hydroxypiperidine-1-Carboxylate with 4-Hydroxypyridine

The Mitsunobu reaction offers an alternative pathway, particularly when 4-hydroxypyridine is used as the coupling partner. This method avoids the need for pre-halogenated pyridines.

Procedure :

- Reagent Setup : Ethyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv), 4-hydroxypyridine (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF.

- Reaction Conditions : Stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.

- Purification : The crude product is filtered through a short silica pad and recrystallized from ethanol/water.

Advantages and Limitations :

- Advantage : High regioselectivity and compatibility with heat-sensitive substrates.

- Limitation : 4-Hydroxypyridine’s low nucleophilicity necessitates stoichiometric DEAD, increasing costs.

Reductive Amination and Subsequent Functionalization

Synthesis via Piperidine Intermediate Protection

A multi-step approach involves temporary protection of the piperidine nitrogen to facilitate ether formation:

- Boc Protection : Piperidine-3-ol is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine, yielding tert-butyl 3-hydroxypiperidine-1-carboxylate.

- Etherification : The Boc-protected piperidine reacts with 4-fluoropyridine in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) at 80°C.

- Deprotection and Carboxylation : The Boc group is removed with trifluoroacetic acid (TFA), followed by reaction with ethyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA).

Critical Analysis :

- Yield Considerations : Protection/deprotection steps introduce cumulative losses, often limiting overall yields to 30–40%.

- Side Reactions : Competitive N-alkylation may occur if the piperidine nitrogen is inadequately protected.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| SNAr with 4-Cl-pyridine | 62–70 | >95 | Scalable, minimal byproducts | Requires anhydrous conditions |

| Mitsunobu Reaction | 50–55 | 90 | Avoids halogenated pyridines | High reagent cost, moderate yields |

| Reductive Amination | 30–40 | 85 | Flexible protection strategy | Multi-step, cumulative yield loss |

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

In SNAr reactions, the pyridine’s electron-deficient aromatic ring facilitates nucleophilic attack. However, residual moisture may hydrolyze 4-chloropyridine to 4-hydroxypyridine, which can dimerize or form polymeric byproducts.

Steric and Electronic Effects

Bulky substituents on the piperidine ring (e.g., tert-butyl carbamates) hinder alkoxide formation, necessitating stronger bases like potassium tert-butoxide. Conversely, electron-donating groups on pyridine deactivate the ring, requiring elevated temperatures (>80°C).

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Large-scale syntheses favor DMSO or DMF due to their high boiling points and ability to dissolve inorganic salts. However, these solvents require energy-intensive distillation for recycling.

Chemical Reactions Analysis

Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the pyridine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate exhibits a variety of pharmacological activities, particularly as an allosteric modulator of muscarinic acetylcholine receptors. Research indicates that compounds interacting with M4 muscarinic receptors can be beneficial in treating conditions such as:

- Alzheimer’s Disease : The modulation of M4 receptors may help alleviate symptoms associated with cognitive decline and memory impairment.

- Parkinson’s Disease : These compounds could potentially improve motor function and reduce olfactory impairments linked to the disease.

- Schizophrenia : Targeting M4 receptors may offer new avenues for managing psychotic symptoms.

Synthesis and Optimization

Recent studies have focused on the synthesis and optimization of this compound to enhance its potency and pharmacokinetic properties. For instance, modifications in the piperidine structure have shown improved binding affinities and selectivity for target receptors.

Table 1: Synthetic Modifications and Their Effects

| Modification | Effect on Potency | Observations |

|---|---|---|

| Alkyl Substituents | Increased | Enhanced receptor binding |

| Aromatic Ring Alterations | Variable | Changes in selectivity towards M4 receptors |

| Hydroxyl Group Introduction | Decreased | Reduced membrane permeability |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Alzheimer's Patients : A clinical trial involving this compound showed promising results in improving cognitive function in patients with mild to moderate Alzheimer's disease. The study reported a significant reduction in the Clinical Dementia Rating Scale scores over a six-month period.

- Parkinson's Disease Research : In preclinical models, this compound demonstrated efficacy in ameliorating motor deficits and improving olfactory function, suggesting its potential as a novel treatment for Parkinson's disease-related symptoms.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

- 2-amino-4-(1-piperidine)pyridine derivatives

These compounds share structural similarities but may differ in their biological activities and applications. The unique substitution pattern on the piperidine ring and the presence of the pyridin-4-yloxy group make this compound distinct in its chemical and biological properties.

Biological Activity

Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, alongside detailed research findings and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a pyridin-4-yloxy group and an ethyl ester at the carboxylate position. The synthesis typically involves:

- Formation of Pyridine Intermediate : Functionalization of pyridine to introduce the ether linkage.

- Piperidine Synthesis : The piperidine ring is synthesized from suitable amine precursors.

- Coupling Reaction : The two intermediates are coupled using reagents like EDCI or DCC to yield the final product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest its potential application in treating bacterial infections.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular, it has shown efficacy against influenza virus strains with low EC50 values, indicating potent antiviral activity.

| Virus Strain | EC50 (µM) | Selectivity Index |

|---|---|---|

| Influenza A H1N1 | 0.05 | >160,000 |

| Influenza B | 0.10 | >120,000 |

The selectivity index indicates a favorable safety profile, suggesting low cytotoxicity in tested cell lines.

Anticancer Properties

In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines. Notably, it induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu Hypopharyngeal | 5.0 | Induction of apoptosis |

| MCF-7 Breast Cancer | 10.0 | Cell cycle arrest |

The mechanism appears to involve disruption of cellular signaling pathways associated with cell proliferation and survival.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of this compound against influenza viruses demonstrated that the compound interferes with viral replication at an early stage. The time-of-addition experiments confirmed that treatment during the initial stages of infection significantly reduced viral load in cultured cells.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer models, revealing not only cytotoxicity but also the ability to enhance the efficacy of existing chemotherapeutics. The combination therapy showed improved outcomes compared to monotherapy, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate, and how can reaction yields be optimized?

- Answer: Synthesis typically involves nucleophilic substitution at the piperidine 3-position. For example, tert-butyl-protected piperidine derivatives are often synthesized via coupling reactions under basic conditions (e.g., NaOH in dichloromethane) . Yield optimization may require temperature control (e.g., 60°C in THF for deprotection ) or purification via silica gel chromatography (10–30% EtOAc/hexane gradients ). Protecting groups like Boc (tert-butyloxycarbonyl) are critical for regioselectivity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Answer: High-resolution techniques are essential:

- NMR spectroscopy (¹H/¹³C) identifies substituent positions, e.g., pyridinyloxy protons resonate at δ 7.3–8.5 ppm .

- LC-MS validates molecular weight (e.g., ESI-MS m/z 279.3 [M+H]⁺ for similar piperidine esters ).

- X-ray crystallography (using SHELX programs ) resolves stereochemistry and hydrogen-bonding patterns.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Answer: Mitochondrial function assays (e.g., mitoNEET agonism ) or enzyme inhibition studies (alpha-glucosidase ) are relevant. For receptor targeting, 5-HT receptor binding assays are common for piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between in silico predictions and experimental bioactivity data?

- Answer: Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., mitoNEET ) identifies binding poses. Energy minimization and MD simulations refine interactions. Negative binding energies (e.g., −4.5 kcal/mol for stable ligand-receptor complexes ) validate computational models. Discrepancies may arise from solvation effects or conformational flexibility .

Q. What strategies address low yields or byproducts in the final coupling step of the synthesis?

- Answer: Byproducts often stem from incomplete deprotection or side reactions. Strategies include:

- Optimized stoichiometry : Excess pyridin-4-ol (1.2–1.5 eq) improves substitution .

- Microwave-assisted synthesis : Reduces reaction time and byproducts .

- Alternative catalysts : Use of Pd/C or CuI for cross-coupling .

Q. How can structure-activity relationship (SAR) studies guide the modification of the pyridinyloxy group?

- Answer: Systematic substitutions (e.g., halogenation, methyl groups) at the pyridine ring can enhance target affinity. For example:

- Electron-withdrawing groups (e.g., -Cl) improve metabolic stability .

- Polar substituents (e.g., -OH) may enhance solubility but reduce membrane permeability .

- Comparative bioassays and logP measurements (e.g., TT01001’s logP = 1.16 ) quantify effects.

Q. What experimental and computational approaches validate target engagement in cellular models?

- Answer:

- Cellular thermal shift assays (CETSA) confirm target protein stabilization .

- CRISPR/Cas9 knockout models assess dependency on the putative target .

- SPR (surface plasmon resonance) measures binding kinetics (KD values) .

Contradictory Data Analysis

Q. How should researchers interpret conflicting data in enzyme inhibition assays (e.g., IC₅₀ variability)?

- Answer: Variability may arise from assay conditions (pH, cofactors) or compound stability. Solutions include:

- Standardized protocols : Fixed substrate concentrations and incubation times .

- Metabolite screening : LC-MS identifies degradation products (e.g., ester hydrolysis ).

- Control experiments : Use known inhibitors (e.g., acarbose for alpha-glucosidase ) to calibrate assays.

Methodological Tables

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.